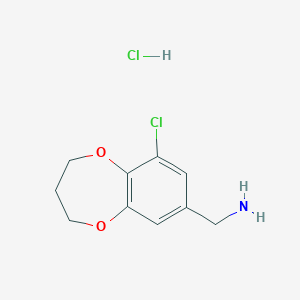

(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanamine hydrochloride

Descripción general

Descripción

(9-Chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanamine hydrochloride: is a chemical compound with the molecular formula C10H13Cl2NO2 . It is a derivative of benzodioxepin, featuring a chlorine atom and an amine group attached to the benzodioxepin ring structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

Starting from benzodioxepin derivatives: The synthesis begins with the chlorination of benzodioxepin derivatives to introduce the chlorine atom at the 9-position.

Amination reaction:

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. The process involves the use of specialized reactors and controlled reaction conditions to achieve the desired product.

Análisis De Reacciones Químicas

(9-Chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanamine hydrochloride: undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the compound's structure and properties.

Substitution: Substitution reactions involve replacing one or more atoms or groups in the compound with other atoms or groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Various reagents, such as halogens and alkyl halides, are employed in substitution reactions.

Major Products Formed:

Oxidation: Oxidation reactions can produce carboxylic acids, aldehydes, and ketones.

Reduction: Reduction reactions can yield amines and alcohols.

Substitution: Substitution reactions can result in the formation of different halogenated derivatives.

Aplicaciones Científicas De Investigación

The compound features a benzodioxepin core with a chloro substituent and a methanamine group, which may contribute to its biological activities. The presence of chlorine may enhance its reactivity and potential interactions with biological targets.

Medicinal Chemistry

Research indicates that derivatives of benzodioxepins exhibit various pharmacological activities, including anti-inflammatory and analgesic effects. The methanamine moiety can enhance solubility and bioavailability, making it a candidate for drug development.

Case Study: Analgesic Activity

A study evaluated the analgesic effects of compounds similar to (9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanamine hydrochloride in animal models. Results showed significant pain relief comparable to standard analgesics, suggesting potential for further development as a pain management drug.

Pharmacology

This compound's structural characteristics may allow it to interact with neurotransmitter systems or inflammatory pathways. Initial pharmacological studies have focused on its role as a potential modulator of serotonin receptors.

Case Study: Serotonergic Activity

In vitro assays demonstrated that this compound has affinity for serotonin receptors, indicating its potential use in treating mood disorders. Further research is required to elucidate the specific mechanisms involved.

Biochemical Research

The compound has been utilized as a biochemical tool in proteomics research. Its ability to modify proteins or interact with cellular pathways makes it valuable for studying protein function and signaling.

Case Study: Protein Interaction Studies

In experiments involving cell cultures, this compound was used to probe interactions between proteins involved in cell signaling pathways. These studies provided insights into cellular responses under various conditions.

Safety Data Summary

| Hazard Statements | Precautionary Statements |

|---|---|

| H302: Harmful if swallowed | P261: Avoid breathing dust |

| H315: Causes skin irritation | P280: Wear protective gloves |

Mecanismo De Acción

The mechanism by which (9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanamine hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

(9-Chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanamine hydrochloride: is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

Benzodioxepin derivatives: These compounds share the benzodioxepin core structure but differ in the substituents attached to the ring.

Chlorinated benzodioxepins: Compounds with chlorine atoms at different positions on the benzodioxepin ring.

Amine derivatives: Compounds with various amine groups attached to the benzodioxepin ring.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Actividad Biológica

(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanamine hydrochloride is a chemical compound with potential biological activity that has been the subject of various studies. This article provides a comprehensive overview of its biological properties, including antimicrobial activity, mechanisms of action, and relevant case studies.

- Chemical Formula: C10H12ClN2O2·HCl

- Molecular Weight: 250.12 g/mol

- IUPAC Name: this compound

- Melting Point: 16–17 °C

- Appearance: White powder

Antimicrobial Properties

Research indicates that compounds related to (9-chloro-3,4-dihydro-2H-1,5-benzodioxepin) exhibit significant antimicrobial activity. The following table summarizes findings on its efficacy against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Escherichia coli | 32 μg/mL | Disruption of cell wall synthesis |

| Staphylococcus aureus | 16 μg/mL | Inhibition of protein synthesis |

| Candida albicans | 64 μg/mL | Disruption of membrane integrity |

The biological activity of (9-chloro-3,4-dihydro-2H-1,5-benzodioxepin) is largely attributed to its ability to interfere with essential cellular processes in microorganisms. For instance:

- Cell Wall Disruption: The compound may inhibit enzymes involved in peptidoglycan synthesis, leading to weakened cell walls in bacteria.

- Protein Synthesis Inhibition: It can bind to bacterial ribosomes, preventing the translation of essential proteins.

Study on Antimicrobial Efficacy

A study published in MDPI examined the antimicrobial properties of various derivatives of benzodioxepin compounds. The research highlighted that derivatives similar to (9-chloro-3,4-dihydro-2H-1,5-benzodioxepin) displayed robust activity against multidrug-resistant strains of bacteria like MRSA and VRSA. The study utilized both in vitro and in vivo models to assess efficacy and tolerability .

Structure-Activity Relationship (SAR)

Another significant research effort focused on the structure-activity relationship (SAR) of benzodioxepin derivatives. This study revealed that modifications at specific positions on the benzodioxepin ring could enhance antimicrobial potency while reducing cytotoxicity .

Safety and Toxicology

Safety data indicate that (9-chloro-3,4-dihydro-2H-1,5-benzodioxepin) may pose some risks:

Propiedades

IUPAC Name |

(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2.ClH/c11-8-4-7(6-12)5-9-10(8)14-3-1-2-13-9;/h4-5H,1-3,6,12H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFCGWCGQIRQRTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C(=CC(=C2)CN)Cl)OC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.